4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide
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Overview
Description
4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the piperidine moiety enhances its reactivity and stability, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with 2-methylpiperidine, followed by the addition of zinc bromide in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial distribution .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvent: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The piperidine moiety enhances the stability and reactivity of the compound, facilitating efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 4-[(2-Methyl-1-piperidino)methyl]phenylzinc chloride
- 4-[(2-Methyl-1-piperidino)methyl]phenylzinc iodide
Uniqueness
Compared to similar compounds, 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide offers a unique balance of reactivity and stability. The presence of the bromide ion enhances its reactivity in cross-coupling reactions, while the piperidine moiety provides additional stability, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C13H18BrNZn |
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Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h3-4,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CXYKPQWOJULQGI-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCCN1CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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